Aluminium isopropoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- MPV Reduction: This reaction transforms ketones and aldehydes into their corresponding alcohols using hydrogen gas and a metal catalyst. Aluminium isopropoxide acts as a Lewis acid catalyst, facilitating the transfer of hydrogen from the hydrogen gas to the carbonyl group of the ketone or aldehyde .

- Oppenauer Oxidation: This reaction converts secondary alcohols to their corresponding ketones using a stoichiometric amount of a readily available oxidant like cyclohexanone. Aluminium isopropoxide serves as a catalyst in this process, aiding in the transfer of a hydride ion from the alcohol to the cyclohexanone .

- Tishchenko Reaction: This reaction involves the coupling of two aldehyde molecules to form an ester with the same number of carbon atoms. Aluminium isopropoxide acts as a catalyst in this reaction, enabling the formation of the C-C bond between the two aldehyde molecules .

The effectiveness of aluminium isopropoxide in these reactions is attributed to its Lewis acidity and its ability to form discrete, active aluminum alkoxide species upon reaction with the substrate .

Catalyst Development

Beyond its use as a direct reagent, aluminium isopropoxide also serves as a precursor for the development of novel catalysts. Its basic alkoxide nature allows it to participate in the ring-opening polymerization of cyclic esters. Researchers are exploring the potential of aluminium isopropoxide-derived catalysts for the controlled synthesis of various polymers with tailored properties .

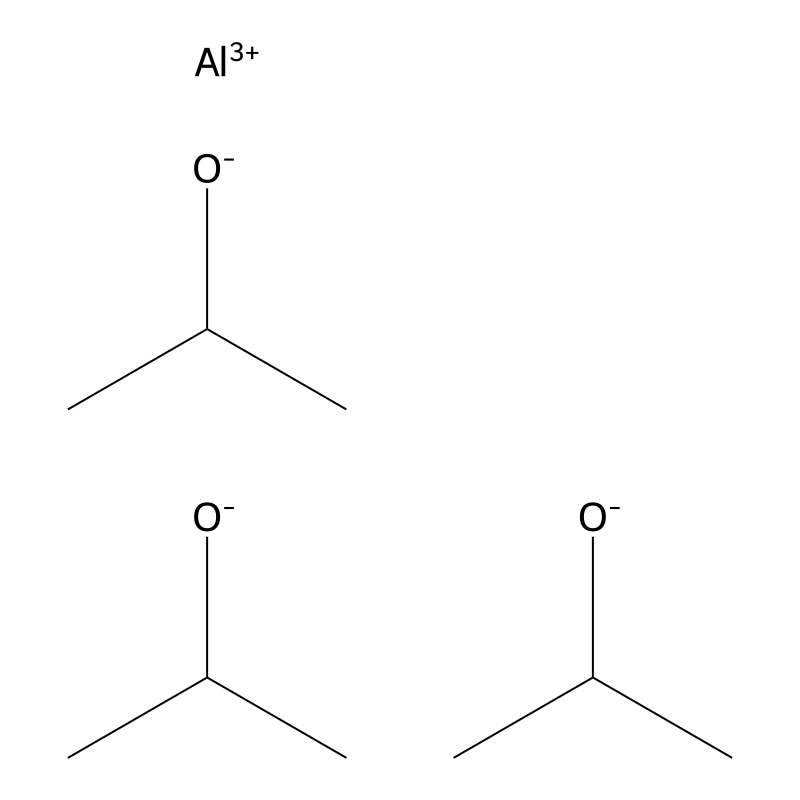

Aluminium isopropoxide, also known as aluminium triisopropoxide, is a chemical compound with the formula Al(O-i-Pr)₃, where i-Pr represents the isopropyl group (–CH(CH₃)₂). This compound appears as a colorless solid and is notable for its utility in organic synthesis, particularly as a reducing agent. It has a molecular weight of approximately 204.25 g/mol and a melting point ranging from 128 to 133 degrees Celsius . Aluminium isopropoxide is highly sensitive to moisture, hydrolyzing rapidly to produce isopropanol and aluminium hydroxide upon contact with water .

The structure of aluminium isopropoxide can be complex and may vary depending on the solvent used. In its crystalline form, it exhibits a tetrameric structure, with a central aluminium atom adopting an octahedral configuration surrounded by three tetrahedral aluminium centers . This structural characteristic contributes to its reactivity and functionality in various chemical processes.

Aluminium isopropoxide is mildly toxic and can irritate skin and eyes. It's flammable and reacts exothermically (with heat release) with water. Here are some safety precautions to consider when handling aluminium isopropoxide:

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling the compound.

- Work in a well-ventilated area.

- Avoid contact with water and moisture.

- Store in a cool, dry place under inert atmosphere.

Aluminium isopropoxide plays a significant role in several important organic reactions:

- Meerwein-Ponndorf-Verley Reduction: This reaction involves the reduction of ketones and aldehydes to their corresponding alcohols. The direction of the reaction can be influenced by the presence of excess acetone or isopropanol, adhering to Le Chatelier's principle .

- Oppenauer Oxidation: In this process, secondary alcohols are oxidized to ketones using aluminium isopropoxide as a catalyst. Similar to the Meerwein-Ponndorf-Verley reduction, the reaction's direction depends on the reactant concentrations .

- Tishchenko Reaction: Aluminium isopropoxide catalyzes the transformation of aldehydes into esters, showcasing its versatility in organic synthesis .

Additionally, it has been investigated for its potential as a catalyst in the ring-opening polymerization of cyclic esters due to its basic alkoxide nature .

Aluminium isopropoxide can be synthesized through several methods:

- Reaction with Isopropyl Alcohol: The most common method involves reacting metallic aluminium with isopropyl alcohol, often in the presence of catalysts such as mercuric chloride or aluminium trichloride. The general reaction can be represented as:

- Solid-Liquid Reaction: Another method utilizes aluminium dross (a byproduct from aluminium production) combined with isopropyl alcohol under controlled conditions, achieving high purity levels through vacuum distillation processes .

These methods highlight the compound's accessibility for industrial applications.

Aluminium isopropoxide finds extensive use across various fields:

- Organic Synthesis: It serves as a reagent in key organic reactions such as reductions and oxidations.

- Catalysis: Its role as a catalyst extends to polymerization processes and other chemical transformations.

- Oil and Gas Industry: Utilized in drilling operations, it acts as a gelling agent when combined with phosphate esters for fluid loss control additives.

- Pharmaceuticals: It can be employed in drug formulation processes due to its reactivity and ability to form complexes .

Research on interaction studies involving aluminium isopropoxide primarily focuses on its reactivity with moisture and organic solvents. It hydrolyzes rapidly in the presence of water, which can lead to significant changes in its chemical properties and reactivity profiles. Understanding these interactions is crucial for safe handling and application in various industrial processes.

Several compounds share similarities with aluminium isopropoxide, particularly within the category of alkoxides. Here are notable comparisons:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Aluminium tert-butoxide | Al(O-t-Bu)₃ | Forms dimers; used in similar reactions but has different steric hindrance due to bulkier tert-butyl groups. |

| Aluminium phenolate | Al(O-Ph)₃ | Contains phenyl groups instead of alkyl; used primarily in organic synthesis but behaves differently due to aromaticity. |

| Aluminium butoxide | Al(O-Bu)₃ | Similar reactivity profile but less sterically hindered than aluminium isopropoxide; commonly used in similar catalytic applications. |

Aluminium isopropoxide's unique combination of reactivity, structural complexity, and sensitivity to moisture distinguishes it from these related compounds, making it particularly valuable in specific synthetic applications .

Physical Description

Color/Form

WHITE CRYSTALS

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

Pictograms

Flammable

Other CAS

Wikipedia

Methods of Manufacturing

... Excess isopropyl alcohol is added to a solution of aluminum chloride in benzene; the hydrogen chloride formed is removed by introducing dry ammonia into the reactor and filtering off the ammonium chloride that precipitates.

Alkoxides are derived from alcohols by the replacement of the hydroxyl hydrogen by metal isopropylate. /Metal Alkoxides/

General Manufacturing Information

All other chemical product and preparation manufacturing

2-Propanol, aluminum salt (3:1): ACTIVE

Storage Conditions

In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...

All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/

Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/

Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Stability Shelf Life

Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/